molecular formula C9H7Cl2N5 B15144384 Lamotrigine-13C,d3

Lamotrigine-13C,d3

Cat. No.: B15144384
M. Wt: 260.10 g/mol
InChI Key: PYZRQGJRPPTADH-HNFBEUNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamotrigine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Lamotrigine molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lamotrigine-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful for studying its pharmacokinetics and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lamotrigine-13C,d3 is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it an invaluable tool in drug development and clinical research .

Properties

Molecular Formula

C9H7Cl2N5

Molecular Weight

260.10 g/mol

IUPAC Name

6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(513C)1,2,4-triazine-3,5-diamine

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,8+1

InChI Key

PYZRQGJRPPTADH-HNFBEUNHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=[13C](N=C(N=N2)N)N)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N

Origin of Product

United States

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